molecular formula C21H20N4O2 B11228699 2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11228699
M. Wt: 360.4 g/mol
InChI Key: XTWLQZYNFLNFRZ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxyphenethylamine with a suitable pyrimidine derivative in the presence of a cyclizing agent . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazolopyrimidines .

Scientific Research Applications

2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H20N4O2/c1-26-18-10-8-15(14-19(18)27-2)9-11-20-23-21-22-13-12-17(25(21)24-20)16-6-4-3-5-7-16/h3-8,10,12-14H,9,11H2,1-2H3

InChI Key

XTWLQZYNFLNFRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4)OC

Origin of Product

United States

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